

Lamotrigine N2-Oxide (CAS: 136565-76-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Lamotrigine N2-Oxide

Cat. No.: B194302

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine N2-Oxide is a prominent metabolite and a key reference standard for the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine.^{[1][2][3]} As a phenyltriazine derivative, Lamotrigine's therapeutic efficacy is well-established; however, a thorough understanding of its metabolic fate is crucial for comprehensive pharmacological and toxicological assessments. This technical guide provides an in-depth overview of **Lamotrigine N2-Oxide**, focusing on its physicochemical properties, metabolic pathway, and analytical determination. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, analytical method development, and quality control processes related to Lamotrigine.

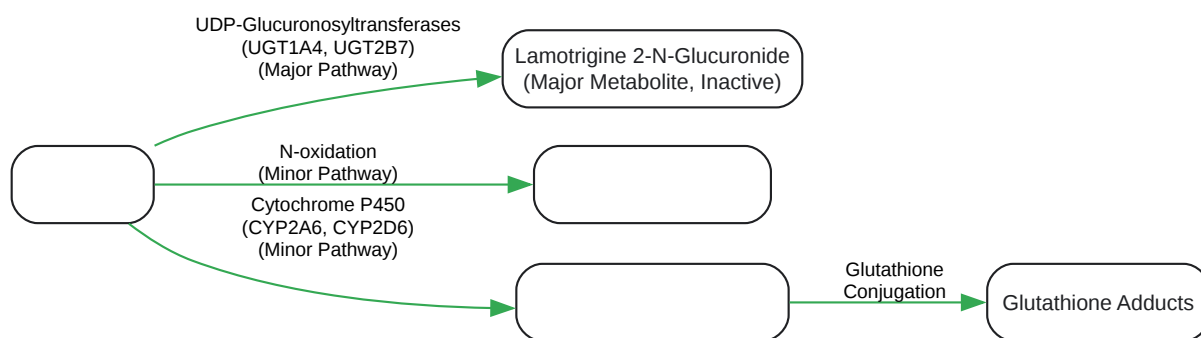
Physicochemical Properties

A summary of the key physicochemical properties of **Lamotrigine N2-Oxide** is presented in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in biological systems.

Property	Value	Source
CAS Number	136565-76-9	[1][2]
Molecular Formula	C ₉ H ₇ Cl ₂ N ₅ O	
Molecular Weight	272.1 g/mol	
IUPAC Name	6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide	
Synonyms	LTG N2-oxide	
Physical Form	Solid	
Solubility	Slightly soluble in DMSO and Methanol	

Metabolic Pathway of Lamotrigine

Lamotrigine undergoes extensive metabolism in humans, with the primary route being glucuronidation. N-oxidation represents a minor metabolic pathway. The metabolic conversion of Lamotrigine to **Lamotrigine N2-Oxide** is a secondary route of elimination. The major metabolite is the inactive Lamotrigine 2-N-glucuronide conjugate. The metabolic pathway is depicted below.



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Metabolic pathway of Lamotrigine.

Experimental Protocols

Analysis of Lamotrigine and its Metabolites in Human Plasma by UHPLC-MS/MS

This section details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and **Lamotrigine N2-Oxide** in human plasma.

1. Sample Preparation

- To 100 μL of plasma sample, add 20 μL of an internal standard solution (e.g., Lamotrigine- $^{13}\text{C}_3$).
- Add 20 μL of 5% formic acid in water to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer 80 μL of the supernatant to a clean tube.
- Add 40 μL of water to the supernatant.
- Vortex for 30 seconds.
- Inject an aliquot of the final solution into the UHPLC-MS/MS system.

2. UHPLC Conditions

- Column: A suitable reversed-phase column (e.g., C18, 2.1 mm \times 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient program to separate the analytes.
- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

3. MS/MS Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Lamotrigine: m/z 256.0 → 211.0
 - **Lamotrigine N2-Oxide**: m/z 272.0 → 227.0
 - Lamotrigine N2-glucuronide: m/z 432.0 → 256.0
 - Internal Standard (Lamotrigine-¹³C₃): m/z 259.0 → 214.0

4. Quantitative Data

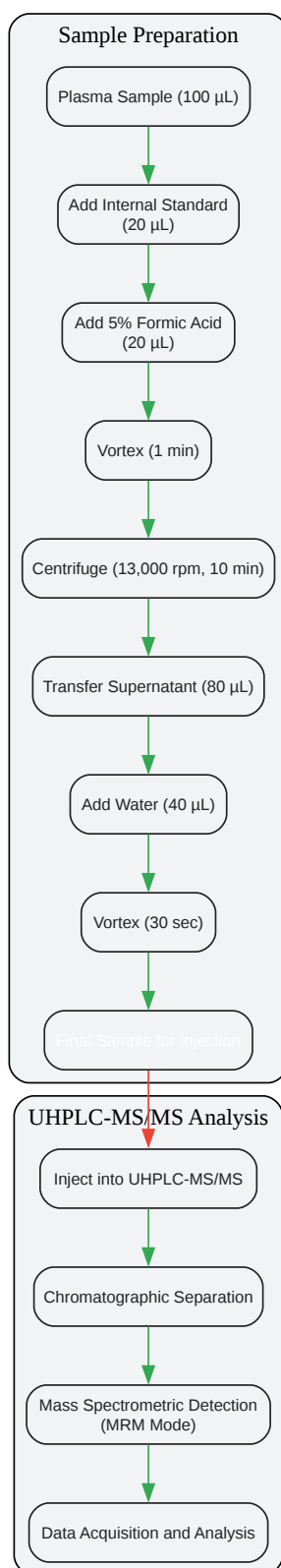
Analyte	Calibration Range (ng/mL)
Lamotrigine	2.5 - 5000
Lamotrigine N2-Oxide	0.25 - 50
Lamotrigine N2-glucuronide	2.5 - 5000

This method demonstrates good linearity, precision, and accuracy for the quantification of Lamotrigine and its metabolites in human plasma.

Visualizations

Experimental Workflow for UHPLC-MS/MS Analysis

The following diagram illustrates the workflow for the UHPLC-MS/MS analysis of Lamotrigine and its metabolites in human plasma.



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UHPLC-MS/MS analysis workflow.

Conclusion

Lamotrigine N2-Oxide is a minor but important metabolite of Lamotrigine. While it does not appear to have significant pharmacological activity itself, its accurate detection and quantification are essential for a complete understanding of Lamotrigine's pharmacokinetics. The availability of well-characterized reference standards and validated analytical methods, such as the UHPLC-MS/MS protocol detailed in this guide, is critical for researchers and drug development professionals. Further investigation into the potential for this metabolite to be involved in any off-target effects or drug-drug interactions may be warranted, although current evidence suggests its role is primarily that of a metabolic byproduct.

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References

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